2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide
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Overview
Description
2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a difluorophenyl group attached to an indole core, which is further linked to a dihexylacetamide moiety.
Preparation Methods
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves several steps. One common method includes the reaction of 2,4-difluoroaniline with indole-3-carboxaldehyde to form the intermediate 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dihexylacetamide in the presence of a suitable catalyst to yield the final product .
Chemical Reactions Analysis
2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide include:
2-(2,4-Difluorophenyl)-1H-indole: Shares the indole core and difluorophenyl group but lacks the dihexylacetamide moiety.
2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile: Contains a thiazole ring instead of an indole ring.
2-(2,4-Difluorophenyl)-pyridine: Features a pyridine ring in place of the indole ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
455256-68-5 |
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Molecular Formula |
C28H36F2N2O |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide |
InChI |
InChI=1S/C28H36F2N2O/c1-3-5-7-11-17-32(18-12-8-6-4-2)27(33)20-24-22-13-9-10-14-26(22)31-28(24)23-16-15-21(29)19-25(23)30/h9-10,13-16,19,31H,3-8,11-12,17-18,20H2,1-2H3 |
InChI Key |
JSNPHPSXNRTECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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